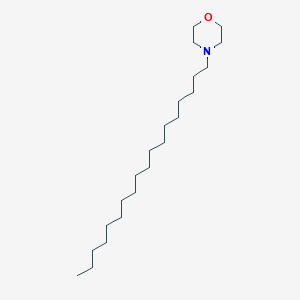

4-Octadecylmorpholine

Description

BenchChem offers high-quality 4-Octadecylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Octadecylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-octadecylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23/h2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMSOLOCRKCJMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167877 | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16528-77-1 | |

| Record name | 4-Octadecylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16528-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octadecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016528771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octadecylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octadecylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Amphiphilic Architect: A Technical Guide to 4-Octadecylmorpholine in Advanced Drug Delivery

This guide provides an in-depth technical overview of 4-octadecylmorpholine, a tertiary amine with significant potential in pharmaceutical sciences. We will explore its core chemical properties, synthesis, and characterization, with a particular focus on its emerging role as a key component in sophisticated drug delivery systems like lipid nanoparticles (LNPs). This document is intended for researchers, chemists, and formulation scientists engaged in the development of next-generation therapeutics.

Introduction: Unveiling a Key Player in Nanomedicine

4-Octadecylmorpholine is a unique amphiphilic molecule, characterized by a hydrophilic morpholine headgroup and a long, hydrophobic 18-carbon (octadecyl) tail. This dual nature is the cornerstone of its utility, allowing it to interface between aqueous and lipid environments. While it has potential applications as a surfactant and in materials science, its most compelling role to date is as a structural or "helper" lipid in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA.[][2] In these systems, it contributes to the stability and integrity of the nanoparticle, facilitating the encapsulation and protection of the therapeutic payload.[3][4]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 4-octadecylmorpholine is essential for its effective application. These properties dictate its behavior in both chemical reactions and formulation processes.

| Property | Value | Source(s) |

| IUPAC Name | 4-octadecylmorpholine | [5] |

| CAS Number | 16528-77-1 | [6] |

| Molecular Formula | C22H45NO | [6] |

| Molecular Weight | 339.61 g/mol | [6] |

| Melting Point | ~25 °C | [2] |

| Boiling Point | ~200 °C at 4 Torr | [2] |

| Appearance | Pale-yellow to yellow-brown solid | [7] |

| XLogP3 | 8.7 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 17 | [5] |

Synthesis and Purification: Crafting the Molecule

The most common and direct route to synthesizing 4-octadecylmorpholine is through the N-alkylation of morpholine with a suitable 18-carbon alkyl halide, such as 1-bromooctadecane.[8][9] This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Caption: Synthesis of 4-Octadecylmorpholine via SN2 reaction.

Experimental Protocol: Synthesis of 4-Octadecylmorpholine

This protocol outlines a general procedure for the synthesis of 4-octadecylmorpholine.

Materials:

-

Morpholine

-

1-Bromooctadecane[10]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of 1-bromooctadecane in anhydrous acetonitrile. Add 1.2 equivalents of morpholine and 2 equivalents of anhydrous potassium carbonate.

-

Reaction: Heat the mixture to reflux with vigorous stirring and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-octadecylmorpholine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization of 4-octadecylmorpholine is critical for quality control and research purposes. NMR spectroscopy and GC-MS are powerful tools for this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-octadecylmorpholine is expected to show characteristic signals for the morpholine ring protons and the long alkyl chain.[11][12]

-

Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons on the carbons adjacent to the oxygen (positions 2 and 6) will be deshielded and appear downfield (around 3.7 ppm), while the protons on the carbons adjacent to the nitrogen (positions 3 and 5) will appear more upfield (around 2.4 ppm).

-

Octadecyl Chain Protons: A triplet corresponding to the terminal methyl group will be seen at approximately 0.88 ppm. A large, broad multiplet for the methylene groups of the chain will be present around 1.25 ppm. The methylene group attached to the nitrogen will be deshielded and appear as a triplet around 2.4 ppm, potentially overlapping with the morpholine signals.[13]

¹³C NMR: The carbon NMR spectrum will provide complementary information.[12]

-

Morpholine Carbons: The carbons adjacent to the oxygen (C2, C6) are expected around 67 ppm, while the carbons adjacent to the nitrogen (C3, C5) are expected around 54 ppm.

-

Octadecyl Chain Carbons: The terminal methyl carbon will appear around 14 ppm. A series of signals for the methylene carbons will be present between 22 and 32 ppm. The methylene carbon attached to the nitrogen will be deshielded and appear further downfield.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of 4-octadecylmorpholine.[14][15] Due to its high molecular weight and boiling point, a high-temperature capillary column and appropriate temperature programming are required.

Caption: Workflow for the GC-MS analysis of 4-Octadecylmorpholine.

Expected Mass Spectrum: The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 339. The fragmentation pattern will likely be dominated by the cleavage of the alkyl chain and fragmentation of the morpholine ring. A prominent fragment at m/z 100, corresponding to the [CH₂(CH₂)₂NCH₂]⁺ ion, is a characteristic feature of N-alkylmorpholines.

Role in Drug Delivery: A Structural "Helper" Lipid

In the context of lipid nanoparticles for mRNA delivery, 4-octadecylmorpholine is classified as a "helper lipid".[][3][4] LNPs are typically composed of four main components:

-

Ionizable Cationic Lipid: Essential for encapsulating the negatively charged mRNA and facilitating its release from the endosome.[16]

-

Phospholipid: Provides structural integrity to the nanoparticle.

-

Cholesterol: Enhances the stability and rigidity of the LNP.[17]

-

PEGylated Lipid: Controls particle size and prevents aggregation.[3]

4-Octadecylmorpholine, with its long saturated alkyl chain, integrates into the lipid core of the nanoparticle. Its primary roles are to:

-

Enhance Structural Integrity: The hydrophobic octadecyl tail contributes to the stability of the lipid matrix, helping to effectively encapsulate and protect the mRNA payload from degradation.

-

Modulate Membrane Fluidity: The incorporation of such long-chain lipids can influence the fluidity and phase behavior of the LNP membrane, which can impact its stability and interaction with cell membranes.

Safety and Handling

-

Toxicity: Morpholine itself is harmful if swallowed and can cause skin and eye irritation.[20][21] The long alkyl chain in 4-octadecylmorpholine is expected to reduce its volatility and may decrease its acute toxicity compared to the parent compound. However, due to its amphiphilic nature, it may still cause skin and eye irritation upon direct contact.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18][19] Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant promise, particularly in the rapidly advancing field of nanomedicine. Its well-defined chemical structure and physicochemical properties make it a valuable component in the formulation of lipid nanoparticles for drug delivery. A thorough understanding of its synthesis, characterization, and function is crucial for harnessing its full potential in the development of novel and effective therapeutics.

References

- 2. Buy 4-Octadecylmorpholine | 16528-77-1 [smolecule.com]

- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 5. 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-OCTADECYL-MORPHOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-OCTADECYLMORPHOLINE | 16528-77-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. acdlabs.com [acdlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. trc-corp.com [trc-corp.com]

- 20. nexchem.co.uk [nexchem.co.uk]

- 21. redox.com [redox.com]

4-Octadecylmorpholine CAS 16528-77-1

An In-Depth Technical Guide to 4-Octadecylmorpholine (CAS 16528-77-1): A Functional Excipient in Advanced Drug Delivery

Executive Summary

4-Octadecylmorpholine is a tertiary amine featuring a polar morpholine headgroup and a long, hydrophobic C18 alkyl chain. This amphiphilic structure makes it a molecule of significant interest for researchers, scientists, and drug development professionals, particularly in the realm of lipid-based drug delivery systems. While not a canonical ionizable lipid in the same class as those found in approved siRNA or mRNA therapies, its unique properties position it as a critical functional excipient. It serves to modulate the structural and performance characteristics of lipid nanoparticles (LNPs), influencing particle stability, morphology, and, most critically, the efficiency of endosomal escape—a key bottleneck in intracellular drug delivery. This guide provides a comprehensive technical overview of 4-Octadecylmorpholine, from its fundamental physicochemical properties and synthesis to its application in formulating and characterizing advanced LNP systems for nucleic acid delivery.

Section 1: Physicochemical Characterization of 4-Octadecylmorpholine

4-Octadecylmorpholine (IUPAC Name: 4-octadecylmorpholine) is an organic compound that merges the structural features of a saturated heterocycle with a long aliphatic tail.[1] This duality governs its behavior in both aqueous and organic environments, making it an effective interfacial molecule. The morpholine ring, containing both an ether linkage and a tertiary amine, provides a polar, hydrophilic head, while the 18-carbon octadecyl chain imparts a strong hydrophobic and lipophilic character.[2]

Table 1: Core Physicochemical Properties of 4-Octadecylmorpholine

| Property | Value | Source |

| CAS Number | 16528-77-1 | [1][][4] |

| Molecular Formula | C22H45NO | [1][] |

| Molecular Weight | 339.6 g/mol | [1] |

| Melting Point | 25 °C | [4][5] |

| Boiling Point | 200 °C (at 4 Torr); 424.5°C (at 760 mmHg) | [][4] |

| Density | 0.87 g/cm³ | [] |

| XLogP3-AA | 8.7 | [1] |

| Topological Polar Surface Area | 12.5 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high XLogP3 value indicates significant hydrophobicity, driven by the octadecyl tail, suggesting its preferential partitioning into lipid bilayers.[1] Concurrently, the tertiary amine within the morpholine ring can act as a proton acceptor in acidic environments, a feature critical to its function in endosomal escape, as will be discussed in Section 5.

Section 2: Synthesis and Quality Control

The synthesis of N-substituted morpholines is a well-established area of organic chemistry. While specific, scaled-up manufacturing protocols for 4-Octadecylmorpholine are often proprietary, a common and direct approach involves the N-alkylation of morpholine with an 18-carbon alkyl halide, such as 1-bromooctadecane, in the presence of a suitable base to neutralize the resulting hydrohalic acid.

More contemporary and efficient methods for morpholine synthesis often start from 1,2-amino alcohols.[6][7][8] A recently developed green synthesis protocol, for instance, utilizes the reaction of 1,2-amino alcohols with ethylene sulfate, followed by a base-mediated cyclization, offering a high-yielding and environmentally conscious alternative.[6][7]

Caption: Plausible synthetic route via N-alkylation of morpholine.

Analytical Quality Control

Ensuring the purity and identity of 4-Octadecylmorpholine is paramount for its use in pharmaceutical formulations. A suite of analytical techniques is employed for quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile compounds.[9][10] It can confirm the molecular weight and fragmentation pattern of 4-Octadecylmorpholine and detect residual reactants or byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is suitable for analyzing non-volatile lipids and can be used to assess purity.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure, ensuring the octadecyl chain is correctly attached to the nitrogen atom of the morpholine ring.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the presence of key functional groups (C-N, C-O-C, C-H) consistent with the molecule's structure.

Section 3: The Role of 4-Octadecylmorpholine in Lipid Nanoparticle (LNP) Formulations

LNPs have become the leading non-viral platform for delivering nucleic acid therapeutics, such as mRNA and siRNA.[11][12] A typical LNP formulation consists of four lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[11][13]

-

Ionizable Lipid: Essential for encapsulating the negatively charged nucleic acid cargo at acidic pH and for facilitating endosomal escape.[11]

-

Helper Phospholipid: (e.g., DSPC) Provides structural stability to the nanoparticle.[11]

-

Cholesterol: Enhances particle stability, rigidity, and membrane fusion capabilities.[11][13]

-

PEGylated Lipid: Controls particle size, prevents aggregation, and increases circulation time by creating a hydrophilic corona.[11]

4-Octadecylmorpholine is integrated into this system as a functional excipient. Its long lipid tail allows it to seamlessly incorporate into the LNP's lipid matrix, while its morpholine headgroup is displayed at or near the particle's surface. It is hypothesized to act as a stabilizing agent and a membrane-destabilizing agent upon protonation in the endosome, thereby augmenting the function of the primary ionizable lipid.

Caption: Hypothetical structure of an LNP incorporating 4-Octadecylmorpholine.

Section 4: Experimental Protocols: Formulation and Characterization of LNPs

The successful development of LNP-based therapeutics relies on reproducible formulation processes and rigorous characterization of the resulting nanoparticles.[14]

Part 4.1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency.[14][15] It involves the rapid and controlled mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream, leading to nanoparticle self-assembly.

Caption: Workflow for LNP formulation using microfluidic mixing.

Detailed Protocol:

-

Lipid Stock Preparation: Prepare individual stock solutions of each lipid (ionizable, DSPC, cholesterol, PEG-lipid, and 4-Octadecylmorpholine) in 200-proof ethanol.

-

Lipid Phase Formulation: In a sterile glass vial, combine the lipid stock solutions at the desired molar ratio.[15] Add ethanol to reach the final target lipid concentration (e.g., 10-20 mM total lipid). Vortex gently to ensure a homogenous mixture.

-

Aqueous Phase Formulation: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid, enabling electrostatic interaction with the negatively charged nucleic acid.[14]

-

Microfluidic Mixing:

-

Prime the microfluidic device channels with ethanol and then with the aqueous buffer according to the manufacturer's instructions.[15]

-

Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous mixture into another.

-

Place the syringes onto a syringe pump connected to the microfluidic cartridge.

-

Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase (a common FRR is 3:1).

-

Initiate the pump. The rapid mixing within the microfluidic channels triggers the self-assembly of LNPs, encapsulating the nucleic acid.

-

-

Downstream Processing:

-

Collect the nanoparticle suspension.

-

Immediately perform buffer exchange using dialysis or tangential flow filtration (TFF) against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4). This step removes the ethanol and raises the pH, resulting in a stable, neutral-surface-charge LNP.

-

Concentrate the LNP suspension to the target concentration.

-

Perform sterile filtration using a 0.22 µm syringe filter.

-

Part 4.2: Physicochemical Characterization of Formulated LNPs

Characterization of the LNP's critical quality attributes (CQAs) is essential to ensure batch-to-batch consistency and predict in vivo performance.[13][16][17]

Table 2: Key LNP Characterization Techniques and Parameters

| Technique | Parameter Measured | Rationale |

| Dynamic Light Scattering (DLS) | Hydrodynamic Size, Polydispersity Index (PDI) | Size affects biodistribution and cellular uptake. PDI measures the homogeneity of the particle population.[14] |

| Zeta Potential Analysis | Surface Charge | Confirms successful charge neutralization after buffer exchange and indicates colloidal stability.[14][17] |

| Fluorescence Spectroscopy (RiboGreen Assay) | Encapsulation Efficiency (%EE) | Quantifies the percentage of nucleic acid successfully entrapped within the LNPs, a key indicator of formulation success.[14] |

| Cryogenic Transmission Electron Microscopy (Cryo-TEM) | Morphology, Internal Structure | Visualizes the size, shape, and internal structure of the nanoparticles.[18] |

| High-Performance Liquid Chromatography (HPLC) | Lipid Composition & Concentration | Quantifies the concentration of each lipid component in the final formulation. |

Protocol: Measuring Encapsulation Efficiency (EE) with RiboGreen Assay

-

Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

-

Dilute a sample of the LNP formulation in a buffer (e.g., TE buffer).

-

Measure the fluorescence of the diluted LNP sample. This value corresponds to the amount of unencapsulated, accessible nucleic acid.

-

To the same sample, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

-

Measure the fluorescence again. This new value corresponds to the total amount of nucleic acid in the sample.

-

Calculate the %EE using the formula: %EE = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Section 5: Mechanistic Insights - The Endosomal Escape Challenge

A major hurdle for all intracellular delivery systems is the endosomal-lysosomal pathway. After being taken up by a cell via endocytosis, LNPs are trapped in endosomes. These vesicles mature, their internal pH drops, and they eventually fuse with lysosomes, where the cargo is degraded.[19] For a therapeutic effect, the nucleic acid must be released from the endosome into the cytoplasm. This process is known as endosomal escape.[19][20]

The currently accepted mechanism involves the ionizable lipid.[21] In the acidic environment of the late endosome (pH ~5.0-6.0), the amine headgroup of the ionizable lipid becomes fully protonated (cationic). This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the bilayer and facilitating the release of the LNP's contents into the cytoplasm.[13][21]

4-Octadecylmorpholine likely contributes to this process. The nitrogen atom in the morpholine ring is a tertiary amine, which has a pKa that can allow it to become protonated in the acidic endosome. This protonation adds to the overall positive charge density within the LNP, enhancing its interaction with the endosomal membrane and promoting destabilization.

Caption: Proposed mechanism of LNP-mediated endosomal escape.

Section 6: Safety and Toxicological Profile

Specific, comprehensive toxicological data for 4-Octadecylmorpholine is not widely available in public literature. Therefore, a safety assessment must draw inferences from the parent compound, morpholine. It is critical to note that the long alkyl chain of 4-Octadecylmorpholine will significantly alter its pharmacokinetic and toxicological profile, generally reducing its water solubility and volatility.

The parent compound, morpholine, is classified with the following hazards:

-

Acute Toxicity (Oral) - Category 4: Harmful if swallowed.[22]

-

Skin Corrosion - Category 1A: Causes severe skin burns and eye damage.[22]

-

Flammable Liquids - Category 3. [22]

These classifications are for the neat, parent compound.[22] When formulated into an LNP at a low molar percentage and delivered systemically, the toxicological profile is expected to be dominated by the formulation as a whole rather than by a single excipient. Any development program utilizing 4-Octadecylmorpholine must conduct rigorous, formulation-specific toxicology studies, including hemocompatibility, cytotoxicity, and in vivo tolerability assessments.

Section 7: Conclusion and Future Directions

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant potential as a functional excipient in lipid nanoparticle drug delivery systems. Its hydrophobic tail allows for stable integration into the LNP structure, while its protonatable morpholine headgroup can actively contribute to the critical process of endosomal escape, enhancing the delivery of nucleic acid payloads to the cytoplasm. The ability to fine-tune LNP properties by incorporating such specialty lipids is a key strategy in the development of next-generation genetic medicines.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the alkyl chain length or the heterocyclic headgroup impact LNP stability, encapsulation efficiency, and transfection potency.

-

Formulation Optimization: Determining the optimal molar ratio of 4-Octadecylmorpholine in relation to other lipid components to maximize therapeutic efficacy while minimizing potential toxicity.

-

In Vivo Evaluation: Conducting comprehensive preclinical studies to assess the biodistribution, efficacy, and safety of LNPs formulated with 4-Octadecylmorpholine for specific therapeutic applications.

-

Mechanism of Action: Employing advanced biophysical and cell biology techniques to further elucidate its precise role in membrane fusion and endosomal escape.

By continuing to explore and understand the nuanced roles of functional excipients like 4-Octadecylmorpholine, the field of drug delivery can overcome existing barriers and unlock the full therapeutic potential of nucleic acid-based medicines.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 85475, 4-Octadecylmorpholine". PubChem. [Link]

-

MySkinRecipes. 4-Octadecylmorpholine. [Link]

-

Bailey-Hytholt, C. M., et al. (2021). "Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform". Journal of Visualized Experiments, (169). [Link]

-

Wang, Y., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry". Journal of Analytical Methods in Chemistry, 2018, 8956303. [Link]

-

Singh, P., & Singh, R. (2020). "Different analytical methods of estimation of morpholine or its derivatives". ResearchGate. [Link]

-

Government of Canada. (2020). Hazardous substance assessment – Morpholine. [Link]

-

JoVE. (2022). Formulating & Characterizing Lipid Nanoparticles: Gene Delivery l Protocol Preview. [Link]

-

Zhang, Y., et al. (2024). "Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity". Journal of Controlled Release, 376, 1288-1299. [Link]

-

Gagliardi, A., et al. (2023). "Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols". Foods, 12(5), 1018. [Link]

-

Serina Therapeutics. Characterization of Poly(oxazoline) Lipid Nanoparticles (LNP). [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". Journal of the American Chemical Society, 146(43), 29847-29856. [Link]

-

Bio-Synthesis Inc. (2023). Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]

-

Ortiz, K. G., et al. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines". ChemRxiv. [Link]

-

Palchykov, V. (2019). "Recent progress in the synthesis of morpholines". Chemistry of Heterocyclic Compounds, 55(4/5), 324-332. [Link]

-

Beck, G., et al. (2023). "Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity". Molecular Pharmaceutics, 20(11), 5579-5591. [Link]

-

Gilleron, J., et al. (2023). "Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data". Pharmaceutics, 15(11), 2603. [Link]

-

CD Bioparticles. Lipid Nanoparticles for Drug Delivery. [Link]

-

Li, B., et al. (2023). "Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids". International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Tenchov, R., et al. (2023). "Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up". Pharmaceutics, 16(1), 131. [Link]

-

Zhang, D., et al. (2021). "Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery". Advanced Materials, 33(21), e2007490. [Link]

Sources

- 1. 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Octadecylmorpholine | 16528-77-1 [smolecule.com]

- 4. 16528-77-1 | CAS DataBase [m.chemicalbook.com]

- 5. 4-Octadecylmorpholine [myskinrecipes.com]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]

- 12. Lipid Nanoparticles for Drug Delivery - CD Bioparticles [cd-bioparticles.net]

- 13. mdpi.com [mdpi.com]

- 14. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Characterization of mRNA-LNP structural features and mechanisms for enhanced mRNA vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

An In-Depth Technical Guide to the Synthesis of 4-Octadecylmorpholine

Foreword: The Significance of 4-Octadecylmorpholine in Modern Chemistry

4-Octadecylmorpholine, a long-chain N-alkylated morpholine derivative, is a molecule of significant interest in various fields of chemical science and technology. Its unique amphiphilic nature, stemming from the hydrophilic morpholine head and the hydrophobic octadecyl tail, imparts valuable properties that are harnessed in applications ranging from surfactant technology to corrosion inhibition.[1][2][3] This guide provides a comprehensive technical overview of the primary and alternative synthetic pathways to 4-octadecylmorpholine, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of these synthetic routes, provide detailed experimental protocols, and discuss the characterization and purification of the final product.

Chapter 1: Strategic Approaches to the Synthesis of 4-Octadecylmorpholine

The synthesis of 4-octadecylmorpholine can be approached through several strategic pathways. The most common and well-established method is the direct N-alkylation of morpholine with an appropriate 18-carbon alkyl halide.[4] An alternative, though less specifically documented for this particular compound, is reductive amination, a powerful tool in amine synthesis.[5] This guide will focus on providing a detailed protocol for the N-alkylation route while also exploring the theoretical basis and a general approach for the reductive amination pathway.

Primary Synthesis Pathway: N-Alkylation of Morpholine

The N-alkylation of morpholine with an octadecyl halide, such as 1-bromooctadecane or 1-iodooctadecane, is a straightforward and efficient method for the synthesis of 4-octadecylmorpholine. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of the octadecyl halide and displacing the halide ion.[6]

The choice of base is critical in this reaction to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Inorganic bases such as potassium carbonate are commonly employed due to their efficacy, ease of handling, and favorable cost profile.[4][7][8] The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be beneficial in reactions involving a solid-liquid or liquid-liquid biphasic system to facilitate the transfer of the nucleophile to the organic phase where the alkyl halide is soluble, thus enhancing the reaction rate.[9][10][11][12][13]

Sources

- 1. ISIS Mapping the properties of a novel range of cationic surfactants [isis.stfc.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Octadecylmorpholine | 16528-77-1 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. ptfarm.pl [ptfarm.pl]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. Phase transfer catalyst in organic synthesis [wisdomlib.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 4-Octadecylmorpholine: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Octadecylmorpholine, a tertiary amine featuring a morpholine ring N-substituted with a long C18 alkyl chain. We will delve into its molecular structure, synthesis, and characterization, with a particular focus on its applications in drug delivery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique properties of this amphiphilic molecule.

Unveiling the Molecular Architecture of 4-Octadecylmorpholine

4-Octadecylmorpholine, also known as N-octadecylmorpholine, is an organic compound characterized by a saturated morpholine ring where the nitrogen atom is bonded to an eighteen-carbon alkyl chain.[1] This unique structure imparts amphiphilic properties to the molecule, with the morpholine ring acting as the polar, hydrophilic head and the long octadecyl chain constituting the nonpolar, hydrophobic tail.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Octadecylmorpholine is crucial for its application in various scientific domains. Key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-octadecylmorpholine | PubChem[1] |

| Molecular Formula | C22H45NO | PubChem[1] |

| Molecular Weight | 339.6 g/mol | PubChem[1] |

| CAS Number | 16528-77-1 | PubChem[1] |

| Appearance | Likely a waxy solid or viscous liquid at room temperature | Inferred from structure |

| Solubility | Soluble in organic solvents, sparingly soluble in water | Inferred from structure |

| LogP (octanol/water) | 8.7 (predicted) | PubChem[1] |

The high predicted LogP value underscores the molecule's significant lipophilicity, a direct consequence of the long octadecyl chain. This property is central to its function as a surfactant and its incorporation into lipid-based drug delivery systems.[2]

Synthesis and Characterization of 4-Octadecylmorpholine

The synthesis of 4-Octadecylmorpholine can be achieved through several established routes for N-alkylation of secondary amines. A common and straightforward approach involves the nucleophilic substitution reaction between morpholine and an 18-carbon alkyl halide, such as 1-bromooctadecane.

General Synthesis Protocol: N-Alkylation of Morpholine

This protocol outlines a general procedure for the synthesis of 4-Octadecylmorpholine.

Materials:

-

Morpholine

-

1-Bromooctadecane (or other octadecyl halide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve morpholine and a slight excess of the base in the chosen solvent.

-

To this stirring solution, add 1-bromooctadecane dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Octadecylmorpholine.

Spectroscopic Characterization

The structural elucidation of the synthesized 4-Octadecylmorpholine is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the protons on the morpholine ring, typically in the range of 2.4-3.7 ppm. The long alkyl chain will exhibit a prominent multiplet for the methylene protons and a triplet for the terminal methyl group around 0.88 ppm.

-

¹³C NMR spectroscopy will display distinct peaks for the carbon atoms of the morpholine ring and a series of signals corresponding to the carbons of the octadecyl chain.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the alkyl chain and the morpholine ring below 3000 cm⁻¹, and C-N and C-O stretching vibrations characteristic of the morpholine moiety.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns.[1]

Applications in Drug Delivery and Materials Science

The amphiphilic nature of 4-Octadecylmorpholine makes it a valuable component in the formulation of drug delivery systems, particularly liposomes and other lipid nanoparticles.

Role in Liposomal Drug Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[3][4] The long hydrophobic tail of 4-Octadecylmorpholine allows it to readily integrate into the lipid bilayer of liposomes, while the polar morpholine head group can be exposed to the aqueous environment.

Potential Functions in Liposomes:

-

Stabilizer: The incorporation of 4-Octadecylmorpholine can enhance the stability of the liposomal formulation.

-

Permeability Modifier: It can modulate the permeability of the lipid bilayer, influencing the release rate of the encapsulated drug.

-

Surface Modification: The morpholine moiety can serve as a point of attachment for targeting ligands or polymers like polyethylene glycol (PEG) to create "stealth" liposomes that evade the immune system.[5]

Application as a Corrosion Inhibitor

Morpholine and its derivatives are well-known corrosion inhibitors for various metals, particularly in acidic environments.[6][7] The mechanism of action involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. The nitrogen and oxygen atoms in the morpholine ring can donate lone pair electrons to the vacant d-orbitals of the metal atoms, leading to chemisorption. The long alkyl chain of 4-Octadecylmorpholine can further enhance this protective effect by creating a hydrophobic layer that repels water.[7]

Biological Activity and Safety Considerations

The biological activity of morpholine derivatives is vast and includes anticancer, anti-inflammatory, and antimicrobial properties.[2] The specific biological activities of 4-Octadecylmorpholine have not been extensively studied, but its structural similarity to other biologically active N-alkylmorpholines suggests potential for further investigation in drug discovery.

Conclusion

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant potential in drug delivery and materials science. Its unique molecular structure, combining a hydrophilic morpholine head with a lipophilic octadecyl tail, allows for its use as a surfactant, a component of lipid-based drug delivery systems, and a corrosion inhibitor. Further research into its specific biological activities and toxicological profile will undoubtedly expand its applications in the future.

References

-

PubChem. 4-Octadecylmorpholine. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, 4-Octadecylmorpholine. [Link]

-

SpectraBase. Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Semantic Scholar. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

Canada.ca. Hazardous substance assessment – Morpholine. [Link]

-

NICNAS. Morpholine: Human health tier II assessment. [Link]

-

PubChem. 4-Acetylmorpholine. [Link]

-

National Center for Biotechnology Information. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. [Link]

-

MDPI. Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

-

ResearchGate. Comparative Study of Morpholine-based Ligands on Corrosion Inhibition of C-steel in 0.5 M H₂SO₄ Solution: Chemical and Electrochemical Exploration. [Link]

-

ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

-

SpectraBase. 4-Octadecylmorpholine - Optional[MS (GC)] - Spectrum. [Link]

-

National Center for Biotechnology Information. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. [Link]

-

Preprints.org. Liposomes as Drug Delivery Vehicles: Insights into Development and Clinical Use. [Link]

-

ResearchGate. Recent progress in the synthesis of morpholines. [Link]

-

National Institute of Standards and Technology. Morpholine, 4-(oxiranylmethyl)-. [Link]

-

Advanced Pharmaceutical Bulletin. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum... [Link]

-

PubChem. Morpholine. [Link]

-

National Center for Biotechnology Information. Liposomes: structure, composition, types, and clinical applications. [Link]

-

National Center for Biotechnology Information. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]

-

Advanced Pharmaceutical Bulletin. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. [Link]

Sources

- 1. 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Physical Properties of 4-Octadecylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword

Section 1: Core Molecular and Physical Characteristics

4-Octadecylmorpholine (CAS No. 16528-77-1) is a waxy solid at room temperature, a characteristic owing to its long C18 alkyl chain.[1] Its molecular structure dictates its physicochemical behavior, blending the nonpolar nature of the octadecyl group with the polarity of the morpholine head group.

Molecular and General Properties

A summary of the core molecular and known physical properties of 4-Octadecylmorpholine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₅NO | PubChem[2] |

| Molecular Weight | 339.6 g/mol | PubChem[2] |

| CAS Number | 16528-77-1 | PubChem[2] |

| Appearance | Waxy Solid | Inferred from Melting Point |

| Melting Point | ~25 °C | Smolecule[1] |

| Boiling Point | ~200 °C at 4 Torr | Smolecule[1] |

Rationale for Property Determination

The melting and boiling points are critical parameters that define the physical state and volatility of the compound. The low melting point indicates that it can be handled as a liquid with gentle heating, which is advantageous for formulation processes. The boiling point, determined under vacuum, is essential for purification via distillation and for assessing its stability at elevated temperatures.

Section 2: Experimental Protocols for Key Physical Properties

Due to the limited availability of comprehensive experimental data for 4-Octadecylmorpholine in the public domain, this section provides detailed, standardized protocols for the determination of its key physical properties. These methods are selected for their robustness and reproducibility, ensuring the generation of reliable and validatable data.

Determination of Melting Point

Given its waxy nature, the melting point of 4-Octadecylmorpholine can be accurately determined using the cooling curve method, as outlined in ASTM D87. This method is particularly suitable for petroleum waxes and can be adapted for this long-chain amine.

Experimental Workflow: Melting Point Determination (ASTM D87 Adaptation)

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Gently heat a sufficient amount of 4-Octadecylmorpholine in an oven or on a hot plate to approximately 10°C above its expected melting point of 25°C. Avoid excessive heating to prevent degradation.

-

Apparatus Assembly: Assemble the melting point apparatus as specified in ASTM D87, which typically consists of a test tube to hold the sample, a thermometer, an air bath, and a water bath.

-

Cooling and Observation: Fill the test tube with the molten sample to the prescribed level. Insert the thermometer into the center of the sample. Place the test tube assembly into the air bath, which is then immersed in a temperature-controlled water bath.

-

Data Recording: Record the temperature of the sample at regular intervals (e.g., every 30 seconds) as it cools.

-

Data Analysis: Plot the recorded temperature against time. The resulting cooling curve will show a plateau where the temperature remains constant during solidification. This plateau temperature is the melting point of the substance.

Determination of Boiling Point under Reduced Pressure

Due to its high molecular weight, 4-Octadecylmorpholine has a high boiling point at atmospheric pressure, and distillation at this pressure could lead to decomposition. Therefore, its boiling point is determined under reduced pressure. The OECD Guideline 103 for Testing of Chemicals provides several suitable methods. The dynamic method, which measures the vapor-liquid equilibrium, is particularly appropriate.

Experimental Workflow: Boiling Point Determination (Dynamic Method)

Caption: Workflow for Boiling Point Determination.

Step-by-Step Methodology:

-

Apparatus: A boiling flask containing the 4-Octadecylmorpholine sample and boiling chips is connected to a reflux condenser, a thermometer, and a manometer. The system is connected to a vacuum pump.

-

Procedure: The system is evacuated to the desired pressure (e.g., 4 Torr). The sample is then heated gently until it begins to boil and a steady reflux is established.

-

Measurement: The temperature of the vapor that is in equilibrium with the boiling liquid is recorded. This temperature, at the measured pressure, is the boiling point.

Determination of Density

As 4-Octadecylmorpholine is a waxy solid at room temperature, its density can be determined in its liquid state (above 25°C) using a pycnometer or an oscillating densitometer, following the principles outlined in OECD Guideline 109.

Step-by-Step Methodology (Pycnometer Method):

-

Calibration: The exact volume of a clean, dry pycnometer is determined by weighing it empty and then filled with a reference liquid of known density (e.g., ultrapure water) at a specific temperature.

-

Sample Preparation: The 4-Octadecylmorpholine sample is heated to a temperature above its melting point (e.g., 30°C) to ensure it is in a completely liquid state.

-

Measurement: The pre-heated pycnometer is filled with the molten sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

-

Calculation: The density of the liquid 4-Octadecylmorpholine is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Solubility

The solubility of 4-Octadecylmorpholine is expected to vary significantly in different solvents due to its amphiphilic nature. The long alkyl chain suggests poor solubility in water but good solubility in nonpolar organic solvents. The polar morpholine ring may impart some solubility in more polar organic solvents. The flask method described in OECD Guideline 105 is suitable for determining its solubility in various solvents.

Step-by-Step Methodology (Flask Method):

-

Sample Preparation: An excess amount of 4-Octadecylmorpholine is added to a known volume of the chosen solvent in a flask.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of 4-Octadecylmorpholine in the clear supernatant/filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Expected Solubility Profile:

-

Water: Very low to negligible.

-

Alcohols (Methanol, Ethanol): Moderate, due to the polarity of the morpholine ring.

-

Hydrocarbons (Toluene, Xylene, Petroleum Ether): High, due to the long alkyl chain.

-

Chlorinated Solvents (Carbon Tetrachloride): High.

-

Ethers (Diethyl Ether): High.

-

Ketones (Acetone): Moderate to high.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Octadecylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the octadecyl chain and the morpholine ring.

-

Octadecyl Chain: A triplet at approximately 0.88 ppm corresponding to the terminal methyl group (-CH₃), a large multiplet in the range of 1.25-1.60 ppm for the methylene protons (-CH₂-) of the long alkyl chain, and a triplet around 2.4 ppm for the methylene group attached to the nitrogen of the morpholine ring (-N-CH₂-).

-

Morpholine Ring: Two distinct triplets are expected for the morpholine protons. The protons on the carbons adjacent to the nitrogen (-N-CH₂-) would appear around 2.4-2.6 ppm, while the protons on the carbons adjacent to the oxygen (-O-CH₂-) would be shifted downfield to approximately 3.6-3.8 ppm.

¹³C NMR: The carbon NMR spectrum will provide detailed information about the carbon skeleton.

-

Octadecyl Chain: A signal for the terminal methyl carbon around 14 ppm, a series of signals for the methylene carbons between 22 and 32 ppm, and a signal for the methylene carbon attached to the nitrogen around 58 ppm.

-

Morpholine Ring: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the nitrogen (-N-CH₂-) would resonate at approximately 54 ppm, and the carbons adjacent to the oxygen (-O-CH₂-) would be deshielded and appear around 67 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Octadecylmorpholine, a tertiary amine, will be characterized by the absence of N-H stretching bands.[3] Key expected absorptions include:

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the numerous C-H bonds in the octadecyl chain.

-

C-N Stretching: A medium to weak absorption band in the 1020-1250 cm⁻¹ range, characteristic of the C-N stretching in aliphatic amines.[4]

-

C-O-C Stretching: A strong band around 1115 cm⁻¹ corresponding to the C-O-C stretching vibration of the ether linkage in the morpholine ring.

Mass Spectrometry (MS)

In mass spectrometry, 4-Octadecylmorpholine is expected to show a molecular ion peak ([M]⁺) at m/z 339. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen atom.

-

Alpha-Cleavage: The most prominent fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable morpholinium ion fragment at m/z 100. This is a characteristic fragmentation for N-alkylmorpholines. Another possible alpha-cleavage would involve the loss of a C₁₇H₃₅ radical, resulting in a fragment at m/z 114.

Section 4: Conclusion

This technical guide provides a thorough overview of the physical properties of 4-Octadecylmorpholine, synthesizing available data with established scientific principles and methodologies. While some experimental values are yet to be reported in the literature, the detailed protocols provided herein offer a clear and reliable pathway for their determination. The comprehensive understanding of these properties is a critical foundation for the successful application of this promising molecule in research and development.

References

-

PubChem. (n.d.). 4-Octadecylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II - 23.1. Properties of amines. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

ASTM International. (n.d.). D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve). Retrieved from [Link]

-

OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

-

OECD. (n.d.). Test No. 109: Density of Liquids and Solids. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 4-Octadecylmorpholine in Organic Solvents for Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-Octadecylmorpholine, a cationic lipid of significant interest in drug delivery systems. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and applying solubility data in a laboratory setting.

Executive Summary

4-Octadecylmorpholine, a tertiary amine with a long alkyl chain, is a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics, including mRNA vaccines and gene therapies.[1][2][3] Its solubility in organic solvents is a critical parameter that dictates the efficiency of LNP manufacturing, drug encapsulation, and overall formulation stability. This guide will delve into the molecular characteristics that govern its solubility, provide a robust experimental protocol for its quantitative determination, and discuss the implications of these properties on its application in advanced drug delivery systems.

Understanding the Molecular Profile of 4-Octadecylmorpholine

4-Octadecylmorpholine (C22H45NO) is an amphiphilic molecule featuring a polar morpholine headgroup and a long, nonpolar octadecyl tail.[4] This structure imparts a cationic character at physiological pH, crucial for its interaction with negatively charged nucleic acids.[1]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 339.6 g/mol | [PubChem CID: 85475][4] |

| XLogP3 | 8.7 | [PubChem CID: 85475][4] |

| Hydrogen Bond Donor Count | 0 | [PubChem CID: 85475][4] |

| Hydrogen Bond Acceptor Count | 2 | [PubChem CID: 85475][4] |

| Melting Point | ~25 °C | [Smolecule][5] |

| Boiling Point | ~200 °C at 4 Torr | [Smolecule][5] |

The high XLogP3 value of 8.7 is a strong indicator of its lipophilic nature, suggesting high solubility in nonpolar organic solvents and poor solubility in water.[4] The molecule's structure, with a long hydrocarbon chain, aligns it with the behavior of other high-molecular-weight aliphatic amines, which generally exhibit significant solubility in organic solvents.[6][7]

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a foundational understanding:

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic compounds through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene, chloroform) are adept at dissolving nonpolar compounds through London dispersion forces.

Given its predominantly nonpolar octadecyl tail, 4-Octadecylmorpholine is predicted to be highly soluble in nonpolar and moderately polar organic solvents. The polar morpholine headgroup may contribute to some solubility in more polar organic solvents, but its influence is likely overshadowed by the long alkyl chain.

Predicted Solubility Profile of 4-Octadecylmorpholine

Based on its chemical structure and the principles of solubility, the following trends can be anticipated:

| Solvent Class | Predicted Solubility | Rationale |

| Alcohols (Ethanol, Methanol, Isopropanol) | High | The alkyl chain of the alcohols can interact with the octadecyl tail of 4-octadecylmorpholine, while the hydroxyl group can interact with the morpholine ring. |

| Chlorinated Solvents (Chloroform, Dichloromethane) | High | These solvents are effective at dissolving lipids and other nonpolar compounds. |

| Apolar Solvents (Hexane, Toluene) | High | Strong van der Waals interactions between the long alkyl chains will drive solubility. |

| Ketones (Acetone) | Moderate to High | Acetone's polarity may allow for some interaction with the morpholine headgroup, while its organic nature will accommodate the alkyl tail. |

| Ethers (Diethyl ether, Tetrahydrofuran) | High | Ethers are good solvents for a wide range of organic compounds, including lipids. |

| Water | Very Low | The large, hydrophobic octadecyl tail will dominate, leading to poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive published quantitative solubility data for 4-Octadecylmorpholine necessitates a reliable experimental approach. The following protocol outlines the widely accepted "shake-flask" method, a gold standard for determining thermodynamic solubility.[8]

Materials and Equipment

-

4-Octadecylmorpholine (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Polymer–Lipid Hybrid Nanoparticles for Large-Sized Plasmid DNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Octadecylmorpholine | C22H45NO | CID 85475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 4-Octadecylmorpholine | 16528-77-1 [smolecule.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Octadecylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Octadecylmorpholine (ODM) is a lipophilic derivative of the morpholine heterocyclic scaffold, characterized by a long C18 alkyl chain. While specific, in-depth research on ODM is nascent, its structural characteristics as a cationic amphiphilic molecule provide a strong basis for elucidating its mechanism of action. This guide synthesizes the available data on long-chain N-alkylmorpholines and the established principles of amphiphilic drug-membrane interactions to present a comprehensive overview of the putative mechanisms by which 4-octadecylmorpholine exerts its biological effects. The primary proposed mechanism centers on the disruption of cellular membrane integrity, with secondary effects on metabolic enzyme function. This document provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics leveraging the unique properties of this class of molecules.

Introduction to 4-Octadecylmorpholine: A Molecule of Amphipathic Character

4-Octadecylmorpholine (ODM) is an organic compound featuring a morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, to which an 18-carbon alkyl chain (octadecyl group) is attached at the nitrogen atom.[1] This molecular architecture confers upon ODM a distinct amphiphilic nature, with the polar morpholine head group and the long, nonpolar hydrocarbon tail. This duality is central to its biological activity, suggesting a primary interaction with cellular membranes.

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and clinical candidates, where it often contributes to desirable pharmacokinetic properties and biological activity.[2][3] The addition of the long alkyl chain in ODM, however, shifts its likely mechanism of action towards that of a membrane-active agent, a characteristic shared by a number of antimicrobial and anticancer compounds.

Table 1: Physicochemical Properties of 4-Octadecylmorpholine

| Property | Value | Source |

| Molecular Formula | C22H45NO | PubChem |

| Molecular Weight | 339.6 g/mol | PubChem |

| Structure | PubChem | |

| Appearance | White to off-white solid | |

| Solubility | Insoluble in water, soluble in organic solvents |

Primary Mechanism of Action: Disruption of Cellular Membrane Integrity

The most probable primary mechanism of action for 4-octadecylmorpholine is the physical disruption of cellular membranes. This is a consequence of its amphiphilic structure, which drives its insertion into the lipid bilayer of cell membranes.

Intercalation into the Lipid Bilayer

The hydrophobic octadecyl tail of ODM readily partitions into the nonpolar core of the lipid bilayer, while the polar morpholine headgroup remains oriented towards the aqueous environment at the membrane surface. This intercalation disrupts the ordered packing of phospholipids, leading to a loss of membrane fluidity and integrity.

Pore Formation and Increased Permeability

The accumulation of ODM molecules within the membrane can lead to the formation of transient pores or channels. This disrupts the selective permeability of the membrane, causing an uncontrolled flux of ions and small molecules. The leakage of essential cellular components and the dissipation of vital ion gradients, such as the proton motive force in bacteria, can be cytotoxic.

Membrane Destabilization and Lysis

At higher concentrations, the detergent-like properties of ODM can lead to the complete solubilization of the membrane, resulting in cell lysis. This lytic activity is a hallmark of many membrane-active antimicrobial agents.

Diagram 1: Proposed Mechanism of Membrane Disruption by 4-Octadecylmorpholine

Caption: Proposed mechanism of 4-Octadecylmorpholine-induced membrane disruption.

Secondary Mechanisms of Action

Beyond direct membrane damage, the accumulation of 4-octadecylmorpholine within the cell can lead to secondary effects that contribute to its overall biological activity.

Inhibition of Metabolic Enzymes

There is evidence to suggest that long-chain N-alkylmorpholines can interfere with cellular metabolism. One potential target is the ergosterol biosynthesis pathway in fungi and the analogous cholesterol pathways in other organisms. The morpholine scaffold is a known inhibitor of enzymes in this pathway. By disrupting sterol synthesis, ODM could alter membrane composition and function, further compromising cellular integrity.

Generation of Reactive Oxygen Species (ROS)

The interaction of foreign molecules with cellular membranes and metabolic processes can induce oxidative stress. It is plausible that 4-octadecylmorpholine could lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An excess of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis or necrosis.

Experimental Evidence and Methodologies

While direct experimental data for 4-octadecylmorpholine is limited, the proposed mechanisms are supported by studies on analogous compounds and can be investigated using established methodologies.

Antimicrobial Activity of Long-Chain N-Alkylmorpholines

A study on a series of N-alkyl morpholines demonstrated that compounds with longer alkyl chains (C12, C14, and C16) exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[4] This structure-activity relationship strongly suggests that the long hydrophobic tail is crucial for the biological effect, consistent with a membrane-disrupting mechanism.

Table 2: Minimum Inhibitory Concentration (MIC) of N-Alkylmorpholines against MRSA

| Compound (Alkyl Chain Length) | MIC (µg/mL) |

| C12 | 3.9 |

| C14 | 3.9 |

| C16 | 3.9 |

| C5 and shorter | Inactive |

| Data adapted from a study on N-alkyl morpholines.[4] |

Protocol for Assessing Membrane Permeability

A standard method to evaluate membrane disruption is to measure the leakage of intracellular components or the uptake of fluorescent dyes that are normally membrane-impermeant.

Step-by-Step Protocol:

-

Cell Culture: Grow the target cells (e.g., bacteria, yeast, or mammalian cells) to the mid-logarithmic phase.

-

Dye Loading (Optional): For leakage assays, load cells with a fluorescent dye such as calcein-AM.

-

Treatment: Incubate the cells with varying concentrations of 4-octadecylmorpholine.

-

Fluorescence Measurement:

-

Uptake Assay: Add a membrane-impermeant dye like propidium iodide. Measure the increase in fluorescence as the dye enters cells with compromised membranes.

-

Leakage Assay: Measure the decrease in intracellular fluorescence as the loaded dye leaks out.

-

-

Data Analysis: Plot the fluorescence intensity against the concentration of 4-octadecylmorpholine to determine the EC50 for membrane permeabilization.

Diagram 2: Experimental Workflow for Membrane Permeability Assay

Caption: Workflow for assessing membrane permeability using a fluorescent dye.

Selectivity and Therapeutic Potential

A crucial aspect for any potential therapeutic agent is its selectivity for target cells over host cells. The proposed membrane-disrupting mechanism of 4-octadecylmorpholine may offer a degree of selectivity.

-

Bacteria vs. Mammalian Cells: Bacterial membranes generally lack cholesterol and have a higher content of anionic phospholipids, which can make them more susceptible to disruption by cationic amphiphilic molecules.

-

Cancer vs. Normal Cells: Some cancer cells exhibit altered membrane composition and fluidity compared to their normal counterparts, which could be exploited for selective targeting.

Further research is necessary to fully characterize the selectivity profile of 4-octadecylmorpholine and its potential for development as an antimicrobial or anticancer agent.

Conclusion

The mechanism of action of 4-octadecylmorpholine is most likely centered on its amphiphilic nature, leading to the disruption of cellular membrane integrity. This primary mechanism may be complemented by secondary effects, including the inhibition of metabolic enzymes and the induction of oxidative stress. While direct experimental evidence for 4-octadecylmorpholine is still emerging, the data from structurally related long-chain N-alkylmorpholines provides a strong foundation for this hypothesis. Future research should focus on validating these proposed mechanisms and exploring the therapeutic potential of this and other long-chain morpholine derivatives.

References

-

Ahumada-Santos, Y. P., et al. (n.d.). INFLUENCE OF ALKYL CHAIN LENGTH IN N-ALKYLMORPHOLINE DERIVATIVES ON THEIR ANTIBACTERIAL EFFECT AGAINST METHICILLIN RESISTANT STAPHYLOCOCCUS AUREUS (MRSA) ISOLATES. ChemRxiv. [Link]

-

PubChem. 4-Octadecylmorpholine. National Center for Biotechnology Information. [Link]

-

Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1721–1764. [Link]

-

Hammond Cell Tech. 4-Dodecylmorpholine. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Waring, A. J., & Ruchala, P. (2012). Amphiphilic drug interactions with model cellular membranes are influenced by lipid chain-melting temperature. Journal of the Royal Society, Interface, 9(76), 2824–2832. [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51. [Link]

Sources

- 1. Buy 4-Octadecylmorpholine | 16528-77-1 [smolecule.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Toxicological Assessment of 4-Octadecylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for 4-Octadecylmorpholine